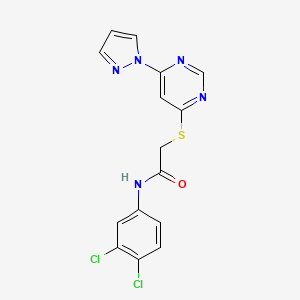![molecular formula C14H16N2O2S B2714909 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine CAS No. 919747-15-2](/img/structure/B2714909.png)
2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-c]pyridine is a heterocyclic compound that contains a pyridine ring fused with a thiazole ring . This structure is found in a variety of biologically active compounds .
Synthesis Analysis
Thiazolo[5,4-c]pyridine derivatives can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride .
Molecular Structure Analysis
The molecular structure of thiazolo[5,4-c]pyridine derivatives can be analyzed using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
Thiazolo[5,4-c]pyridine derivatives can undergo various chemical reactions. For example, they can react with 1,4-dithiane-2,5-diol to produce compounds with high inhibitory activity against tumor cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[5,4-c]pyridine derivatives can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on developing synthetic methods for central ring systems similar to 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine, which are critical for the synthesis of complex molecules like macrocyclic antibiotics and other heterocyclic compounds. For instance, Okumura et al. (1998) demonstrated a convenient synthesis of a complex thiazolopyridine skeleton, which is pivotal for creating antibiotics such as GE 2270 A, showing the utility of these compounds in synthesizing biologically active molecules (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Antioxidant and Antimicrobial Activities
Some derivatives of thiazolopyridines have been evaluated for their antioxidant properties, suggesting potential applications in medicinal chemistry. Chaban et al. (2013) synthesized novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines and assessed their antioxidant activity, indicating these compounds' potential in developing antioxidant therapies (Chaban, Ogurtsov, Chaban, Klenina, & Komarytsia, 2013).
Antiproliferative Agents
Research has also explored the antiproliferative activity of compounds featuring the 2-(3,4-Dimethoxyphenyl) moiety. Chitti et al. (2019) designed and synthesized a series of novel analogues showing potent anticancer activity against various cancer cell lines, demonstrating these compounds' promise as leads for developing new anticancer drugs (Chitti, Singireddi, Reddy, Trivedi, Bobde, Kumar, Rangan, Ghosh, & Sekhar, 2019).
Antimicrobial Activity
El-Emary et al. (2005) synthesized new thiazolopyridines containing a pyrazolyl moiety and evaluated their antimicrobial activity, highlighting the role of these compounds in developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Material Science Applications
In addition to biological activities, some research has focused on the application of related compounds in material science. For example, Mancilha et al. (2011) studied cyclopalladated complexes of benzothiadiazoles for their photophysical properties, suggesting potential applications in developing new materials for optical devices (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine are the PI3K enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer therapies .
Mode of Action
This compound interacts with its targets, the PI3K enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the enzymes, which prevents the enzymes from performing their function .
Biochemical Pathways
The inhibition of PI3K enzymes by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis, thereby exerting its anti-cancer effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the compound’s inhibition of the PI3K/AKT/mTOR pathway .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-11-4-3-9(7-12(11)18-2)14-16-10-5-6-15-8-13(10)19-14/h3-4,7,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFDDJOPTGSOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(S2)CNCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)



![6-ethyl-5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714834.png)


![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)





